デキサメタゾンバレレート

説明

Dexamethasone valerate is a 21-hydroxy steroid.

科学的研究の応用

骨形成の促進

デキサメタゾン (DEX) は、骨リモデリングにおける骨誘導剤として広く用いられている、よく知られた抗炎症薬および免疫抑制薬です . DEXの効果は、投与量と期間に大きく依存します . DEXは、ナノ粒子、マイクロ粒子、足場などの薬物送達システムに組み込まれ、薬物の長期放出を制御し、全身的な副作用を防ぐことで、骨骨折の治癒に影響を与えます .

骨欠損の治療

マイクロおよびナノ粒子や足場などのDEX組み込み型薬物送達技術は、骨欠損の治療に大きな期待が寄せられています . これらのシステムは、DEXの安定性の向上、適切な濃度レベルでの制御放出、治療部位への標的送達、細胞毒性の抑制、DEXの全身的な副作用の予防など、いくつかの利点を提供します .

骨誘導の促進

DEXは、骨形態形成タンパク質(BMP)との相互作用を通じて、骨誘導を促進する役割を果たしていることが証明されています。BMPは、骨芽細胞へのMSC分化に重要な役割を果たす、形質転換成長因子-ベータ(TGF-β)ファミリーのメンバーです .

炎症因子の抑制

DEXは、サイトカイン、ケモカイン、細胞接着分子(CAM)、急性炎症反応などの炎症因子を抑制する可能性があるため、臨床応用されています .

DEX負荷ナノ製剤の開発

現在、科学研究の進歩を阻害する悪性疾患の影響を軽減する、効率的なDEX負荷ナノ製剤の開発に大きな関心が寄せられています . 健康な細胞や臓器を破壊することなく、薬物を選択的に送達するために、さまざまなナノ粒子が開発されてきました .

DEX負荷送達システムの用途

DEX負荷送達システムの最も魅力的な用途には、リポソーム、ポリマー、ハイドロゲル、ナノファイバー、シリカ、リン酸カルシウム、ヒドロキシアパタイトなどがあります <svg class="icon" height="16" p-id="1735" t="17092647886

作用機序

Target of Action

Dexamethasone valerate primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland .

Mode of Action

Upon binding to the glucocorticoid receptor, dexamethasone valerate forms a complex that translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene transcription . This interaction results in the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . It also suppresses the normal immune response .

Biochemical Pathways

Dexamethasone valerate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also affects calcium signaling, as it regulates Kv1.3 potassium channels, which control calcium influx .

Pharmacokinetics

Dexamethasone valerate exhibits a bioavailability of 80-90% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The biological half-life of dexamethasone is between 36 to 54 hours, and it is excreted in the urine (65%) . The activity of CYP3A can be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of dexamethasone valerate’s action include the inhibition of inflammation by suppressing neutrophil migration, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, dexamethasone treatment significantly reduces Kv1.3 activity, calcium influx, and interferon-gamma production in T cells .

Action Environment

The action, efficacy, and stability of dexamethasone valerate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly drugs that induce or inhibit the CYP3A4 enzyme . Additionally, the physiological state of the patient, such as liver function, can impact the drug’s metabolism and hence its efficacy .

生化学分析

Biochemical Properties

Dexamethasone valerate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver, primarily by the enzyme CYP3A4, to 6α- and 6β-hydroxydexamethasone . This interaction involves the binding of dexamethasone valerate to the enzyme, leading to its metabolism .

Cellular Effects

Dexamethasone valerate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the immune response, which is why it is used in the treatment of severe allergies and autoimmune disorders .

Molecular Mechanism

The mechanism of action of dexamethasone valerate involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexamethasone valerate change over time. It has been observed that the effects of dexamethasone are frequently seen within a day and last for about three days

Dosage Effects in Animal Models

In animal models, the effects of dexamethasone valerate vary with different dosages. For instance, studies in rats have shown that high doses of dexamethasone can lead to significant weight loss and abnormal bone metabolism .

Metabolic Pathways

Dexamethasone valerate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors in the liver, leading to its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on amino acid, pyrimidine, and nitrogen metabolism .

生物活性

Dexamethasone valerate is a synthetic corticosteroid that exhibits potent anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, therapeutic applications, and relevant clinical studies.

Dexamethasone valerate functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it induces a conformational change that allows the receptor to translocate into the nucleus, where it regulates gene expression. This leads to:

- Inhibition of Pro-inflammatory Cytokines : Dexamethasone decreases the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thereby reducing inflammation .

- Promotion of Anti-inflammatory Proteins : It enhances the transcription of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, leading to decreased arachidonic acid release and subsequent prostaglandin synthesis .

Pharmacokinetics

Dexamethasone valerate exhibits specific pharmacokinetic properties that influence its clinical use:

- Bioavailability : The oral bioavailability is approximately 70-78% in healthy subjects. After administration, the peak plasma concentration (C_max) is reached within about 2 hours (T_max) .

- Half-life : The mean terminal half-life ranges from 4 to 6.6 hours depending on the route of administration .

- Protein Binding : Approximately 77% of dexamethasone is protein-bound in plasma, primarily to serum albumin .

Therapeutic Applications

Dexamethasone valerate is widely used in dermatological conditions due to its effectiveness in managing inflammation and pruritus. Some notable applications include:

- Psoriasis Treatment : Clinical studies have demonstrated that dexamethasone valerate is effective in treating moderate-to-severe psoriasis. In a comparative study, patients treated with dexamethasone valerate showed significant reductions in Psoriasis Area Severity Index (PASI) scores over 6 weeks .

- Phimosis Management : A study involving children with phimosis indicated that dexamethasone was more effective than hyaluronidase combined with betamethasone valerate for achieving regression to grade 0 phimosis after one month of treatment .

Case Studies

- Psoriasis Study : In a double-blind randomized trial involving 350 patients, those treated with dexamethasone valerate exhibited a clear or good response in 69% of cases compared to 64% for fluticasone propionate after 29 days .

- Phimosis Treatment : A study analyzing 500 children found that dexamethasone led to a higher percentage of patients achieving complete regression of phimosis compared to those treated with hyaluronidase and betamethasone valerate. After one month, 49.8% achieved grade 0 with dexamethasone versus 45.8% with the combination therapy .

特性

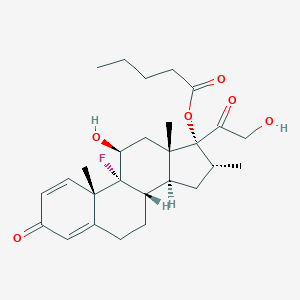

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-OMPPIWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022904 | |

| Record name | Dexamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33755-46-3 | |

| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone valerate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。